molecular formula C15H14F2N2O B5216215 N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea

N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea

Cat. No. B5216215
M. Wt: 276.28 g/mol
InChI Key: XPBHRJFDPYVQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea, also known as DFDU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of thymidylate synthase, an enzyme that plays a critical role in DNA synthesis. DFDU has been extensively studied for its potential applications in cancer treatment, antiviral therapy, and other medical fields.

Mechanism of Action

N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea exerts its pharmacological effects by inhibiting thymidylate synthase, an enzyme that is essential for DNA synthesis. Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a critical step in DNA synthesis. Inhibition of thymidylate synthase by N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea leads to the depletion of dTMP, which ultimately results in the inhibition of cancer cell growth and viral replication.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to have potent antitumor and antiviral effects. Its inhibition of thymidylate synthase leads to the depletion of dTMP, which ultimately results in the inhibition of cancer cell growth and viral replication. N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea has also been shown to have anti-inflammatory properties, which may be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea has several advantages for laboratory experiments. It is a potent inhibitor of thymidylate synthase and has been extensively studied for its potential applications in cancer treatment and antiviral therapy. N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea is also relatively easy to synthesize, and its purity can be easily monitored using various chromatographic techniques.
However, N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea also has some limitations for laboratory experiments. It is a synthetic compound that may not accurately reflect the biological activity of natural compounds. Additionally, N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the research on N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea. One possible direction is the development of new analogs of N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea with improved pharmacological properties. Another potential direction is the investigation of the potential use of N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea in combination with other chemotherapeutic agents for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea and its potential applications in other medical fields.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea involves the reaction of 2,4-difluoroaniline with 3,4-dimethylphenyl isocyanate in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea. The synthesis of N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.

Scientific Research Applications

N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea has been extensively studied for its potential applications in cancer treatment. Thymidylate synthase is a critical enzyme required for DNA synthesis, and its inhibition by N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea can lead to the inhibition of cancer cell growth. N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea has been shown to be effective against a wide range of cancer types, including colon, breast, and lung cancer.
N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea has also been studied for its potential antiviral properties. It has been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. N-(2,4-difluorophenyl)-N'-(3,4-dimethylphenyl)urea has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(3,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O/c1-9-3-5-12(7-10(9)2)18-15(20)19-14-6-4-11(16)8-13(14)17/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBHRJFDPYVQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3-(3,4-dimethylphenyl)urea

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